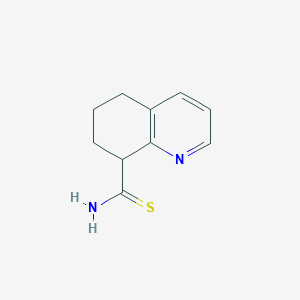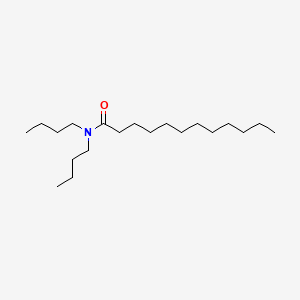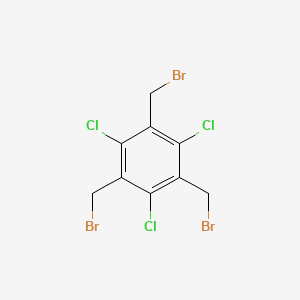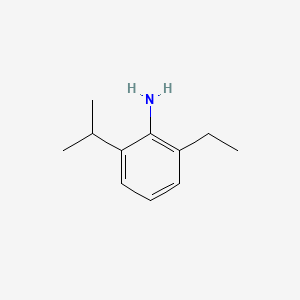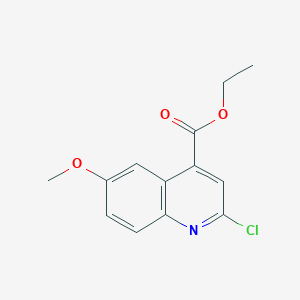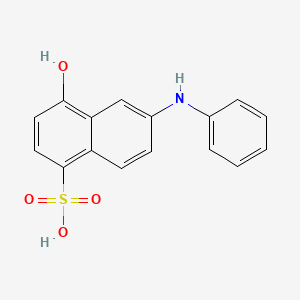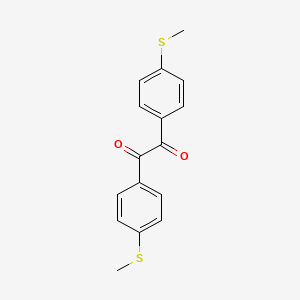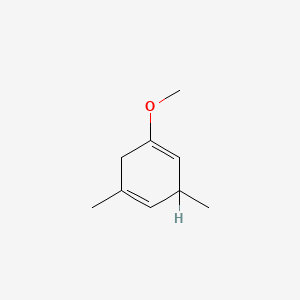
1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexadiene, characterized by the presence of methoxy and methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the methylation of 1,4-cyclohexadiene followed by methoxylation. The reaction typically requires a methylating agent such as methyl iodide and a base like potassium carbonate. The methoxylation step can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or ruthenium complexes can be employed to facilitate the methylation and methoxylation reactions under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and reactivity. Pathways involved may include oxidative stress response and modulation of signaling cascades.
Comparación Con Compuestos Similares
1-Methoxy-1,4-cyclohexadiene: Shares the methoxy group but lacks the additional methyl groups.
1,4-Cyclohexadiene: Lacks both the methoxy and methyl groups, making it less reactive in certain contexts.
1,3-Cyclohexadiene: Isomeric form with different reactivity due to the position of double bonds.
Uniqueness: 1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
53922-67-1 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-methoxy-3,5-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C9H14O/c1-7-4-8(2)6-9(5-7)10-3/h4-5,7H,6H2,1-3H3 |
Clave InChI |
YRQQMIOKCMMHGW-UHFFFAOYSA-N |
SMILES |
CC1C=C(CC(=C1)OC)C |
SMILES canónico |
CC1C=C(CC(=C1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


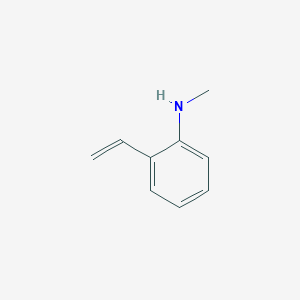
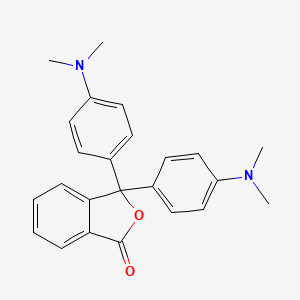
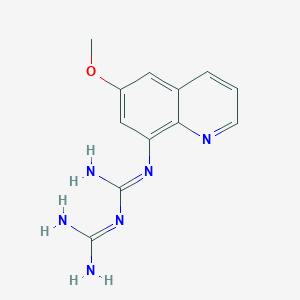
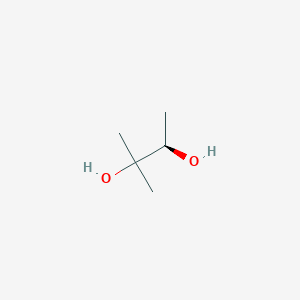
![Bis[3-amino-4-(dimethylamino)phenyl]methanone](/img/structure/B3053376.png)
